10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a phenothiazine core substituted with a dimethylamino propyl group, an ethyl group, and a methanol 5-oxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide typically involves multiple steps One common method starts with the phenothiazine core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride This step introduces the dimethylamino propyl groupFinally, the methanol 5-oxide moiety is introduced via oxidation using an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .
Chemical Reactions Analysis
Types of Reactions
10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanol 5-oxide moiety back to the corresponding alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic agent and in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide involves its interaction with various molecular targets. It primarily acts on the central nervous system by binding to dopamine receptors, thereby inhibiting dopamine activity. This action is similar to other phenothiazine derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors. Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Triflupromazine: Known for its use in controlling nausea and vomiting, as well as its antipsychotic effects.
Promazine: Used as a tranquilizer and antipsychotic agent.
Uniqueness
10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methanol 5-oxide moiety differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)25(20)24/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVFHIGFNOLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.